molecular formula C19H13BrClNO B6325244 1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one;  98% CAS No. 1296866-90-4

1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one; 98%

Cat. No. B6325244
CAS RN: 1296866-90-4
M. Wt: 386.7 g/mol
InChI Key: XXLODKGZMZEDKR-WEVVVXLNSA-N
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Description

1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) is a synthetically produced compound with a wide range of applications in scientific research. It is a versatile organic compound that is used as an intermediate in a variety of organic synthesis reactions. This compound has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) is a versatile compound with a wide range of applications in scientific research. It is used as an intermediate in a variety of organic synthesis reactions, including the synthesis of biologically active compounds, such as drugs and agrochemicals. It can also be used as a starting material for the synthesis of new compounds with potential applications in medicine, agriculture, and other fields.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which can modify the reactivity of other molecules. This property makes it a useful intermediate for the synthesis of a variety of compounds with different biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) have not been extensively studied. However, it is known that the compound can interact with various enzymes and proteins, and can affect the activity of these molecules. It has also been shown to interact with DNA, and can induce DNA damage.

Advantages and Limitations for Lab Experiments

1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) has a number of advantages for laboratory experiments. It is a relatively stable compound, and can be stored for long periods of time without significant degradation. It is also relatively inexpensive, and can be easily obtained from chemical suppliers. However, it is important to note that the compound is toxic, and should be handled with caution.

Future Directions

1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) has a wide range of potential applications in scientific research. Future studies should focus on the mechanism of action of the compound and its potential applications in the synthesis of biologically active compounds. Additionally, further research should be conducted to determine the biochemical and physiological effects of the compound, as well as its potential toxicity. Finally, additional studies should be conducted to explore the potential applications of the compound in medicine, agriculture, and other fields.

Synthesis Methods

1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) can be synthesized by a variety of methods. The most common method is the reaction of 4-bromophenol with 2-chloro-6-methyl-3-quinoline in the presence of a base, such as potassium carbonate. This reaction produces a mixture of 1-(4-bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (98%) and 1-(4-bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one (2%). The desired product can be separated from the mixture by column chromatography.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-chloro-6-methylquinolin-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrClNO/c1-12-2-8-17-15(10-12)11-14(19(21)22-17)5-9-18(23)13-3-6-16(20)7-4-13/h2-11H,1H3/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLODKGZMZEDKR-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-(2-chloro-6-methyl-3-quinolinyl)-2-propen-1-one

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